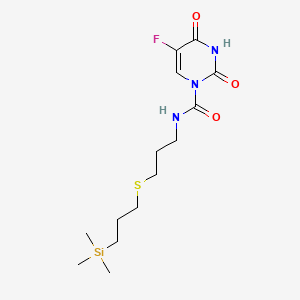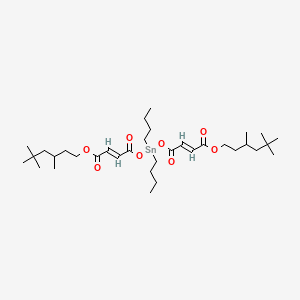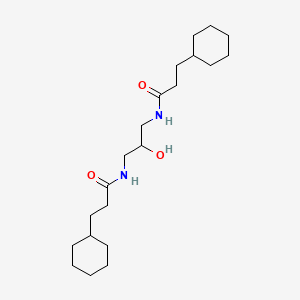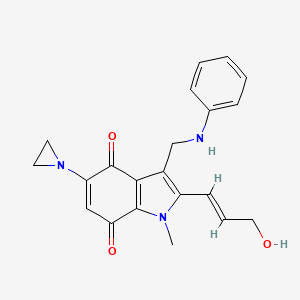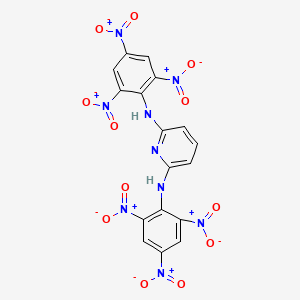
2,6-Pyridinediamine, N,N'-bis(2,4,6-trinitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is a chemical compound with the molecular formula C17H9N9O12 It is known for its high nitrogen content and the presence of multiple nitro groups, which contribute to its energetic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- typically involves the reaction of 2,6-diaminopyridine with 2,4,6-trinitrochlorobenzene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{2,6-diaminopyridine} + \text{2,4,6-trinitrochlorobenzene} \rightarrow \text{2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)-} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- has several scientific research applications:
Chemistry: It is studied for its energetic properties and potential use in the development of new explosives and propellants.
Medicine: Research is conducted to investigate its potential therapeutic effects and mechanisms of action.
Industry: The compound is evaluated for its use in various industrial processes, including the synthesis of other chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- involves its interaction with molecular targets and pathways. The nitro groups play a crucial role in its reactivity and energetic properties. The compound can interact with enzymes and other proteins, affecting their function and activity. The specific pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Pyridinediamine, 3,5-dinitro-N,N’-bis(2,4,6-trinitrophenyl)
- 2,6-Bis(picrylamino)pyridine
- 3,5-Dinitro-N,N’-bis(2,4,6-trinitrophenyl)pyrazine-2,6-diamine
Uniqueness
2,6-Pyridinediamine, N,N’-bis(2,4,6-trinitrophenyl)- is unique due to its specific arrangement of nitro groups and the pyridine core This structure imparts distinct energetic properties and reactivity compared to other similar compounds
Propiedades
Número CAS |
38082-88-1 |
|---|---|
Fórmula molecular |
C17H9N9O12 |
Peso molecular |
531.3 g/mol |
Nombre IUPAC |
2-N,6-N-bis(2,4,6-trinitrophenyl)pyridine-2,6-diamine |
InChI |
InChI=1S/C17H9N9O12/c27-21(28)8-4-10(23(31)32)16(11(5-8)24(33)34)19-14-2-1-3-15(18-14)20-17-12(25(35)36)6-9(22(29)30)7-13(17)26(37)38/h1-7H,(H2,18,19,20) |
Clave InChI |
GPFSORASRNHLMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


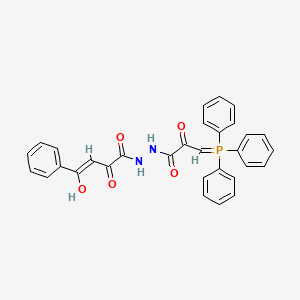

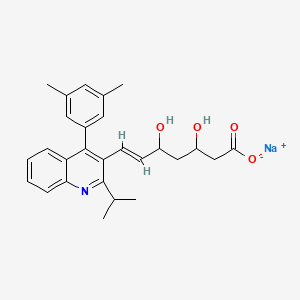
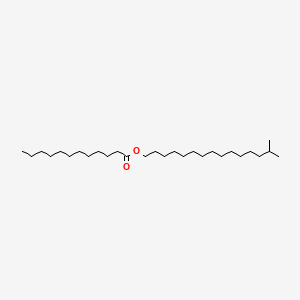
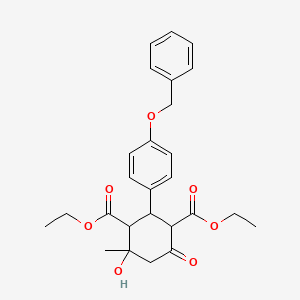
![(E)-but-2-enedioic acid;6-[2-hydroxy-3-(propan-2-ylamino)propoxy]-4H-1,4-benzothiazin-3-one](/img/structure/B12714902.png)

![Ethyl 5-[4-[(4,6-dichlorobenzothiazol-2-YL)azo]phenyl]-9-oxo-2,8,10-trioxa-5-azadodecanoate](/img/structure/B12714913.png)
